molecular formula C46H26Cl4F12N4S4 B3032659 3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine CAS No. 338411-93-1

3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine

Cat. No. B3032659
CAS RN: 338411-93-1
M. Wt: 1132.8 g/mol
InChI Key: ZOFHQGIGLMHXSQ-UHFFFAOYSA-N
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Description

The compound "3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine" is a complex molecule that appears to be related to various pyridine derivatives with potential applications in materials science and pharmaceuticals. The papers provided discuss several related compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related pyridine derivatives involves various strategies, including coupling reactions and cyclization processes. For instance, the synthesis of 3,5-dithienylpyridines and their electropolymerization is described, where coupling of thienylstannanes with 3,5-dibromopyridine was performed using a palladium-catalyzed reaction . Another paper discusses the synthesis of a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for an insecticidal candidate, which involved a [3 + 2] cyclization strategy . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using various spectroscopic techniques. For example, the structure of 2-chloro-6-(trifluoromethyl)pyridine was determined using FT-IR, NMR, and DFT calculations . These techniques could be employed to analyze the molecular structure of the compound , providing insights into its electronic and spatial configuration.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. The papers describe reactions such as electropolymerization , cyclization , and functionalization . These reactions are crucial for modifying the chemical structure and properties of the compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, fluorinated polyimides derived from pyridine and thiophene showed high thermal stability and low dielectric constants . The antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine were also investigated, indicating potential biological applications . These properties would be relevant to the analysis of the compound , suggesting potential areas of application based on its physical and chemical characteristics.

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[[5-[1,2,2-tris[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethyl]thiophen-2-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H26Cl4F12N4S4/c47-29-9-21(43(51,52)53)17-63-33(29)13-25-1-5-37(67-25)41(38-6-2-26(68-38)14-34-30(48)10-22(18-64-34)44(54,55)56)42(39-7-3-27(69-39)15-35-31(49)11-23(19-65-35)45(57,58)59)40-8-4-28(70-40)16-36-32(50)12-24(20-66-36)46(60,61)62/h1-12,17-20,41-42H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFHQGIGLMHXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C(C4=CC=C(S4)CC5=C(C=C(C=N5)C(F)(F)F)Cl)C6=CC=C(S6)CC7=C(C=C(C=N7)C(F)(F)F)Cl)CC8=C(C=C(C=N8)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H26Cl4F12N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105439
Record name Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1132.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338411-93-1
Record name Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338411-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine
Reactant of Route 3
3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine
Reactant of Route 4
3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine

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